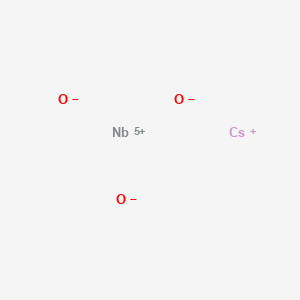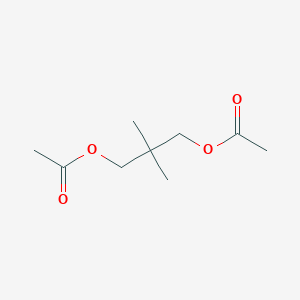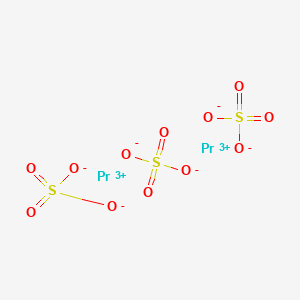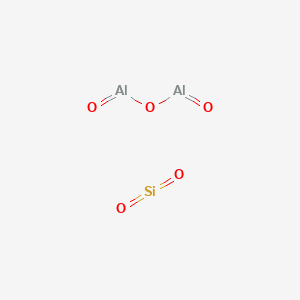
Aluminosilicate
Vue d'ensemble
Description
Synthesis Analysis
- Aluminosilicates can be synthesized using various methods. A notable approach involves the aqueous polymerization of stabilized alkoxy-bridged single molecular precursors. This method has been used to create hierarchically structured aluminosilicates with high tetrahedral aluminum content, offering potential applications in acid-catalyzed reactions (Lemaire et al., 2011).
Molecular Structure Analysis
- The molecular structure of aluminosilicates varies based on the Al/Na ratio. In sodium aluminosilicate glasses, aluminum ions are mainly four-fold coordinated in peralkaline compositions, while peraluminous compositions may contain small amounts of five-fold coordinated aluminum ions. The molecular structure significantly influences properties like ionic conductivity and melt viscosity (Xiang et al., 2013).
Chemical Reactions and Properties
- Aluminosilicates with varying alumina-silica ratios can be synthesized via a hybrid sol-gel route, showing variations in phase formation and structural characteristics. These variations are crucial for their applications in areas like nanocatalysts and high-temperature ceramics (Nampi et al., 2010).
Physical Properties Analysis
- The structural and dynamic properties of aluminosilicates, such as viscosity and self-diffusion coefficients, can be extensively studied through molecular dynamics simulations. These properties are influenced by factors like composition and temperature (Bouhadja & Jakse, 2019).
Chemical Properties Analysis
- The chemical properties of aluminosilicates, like their acidity and catalytic activity, can be tailored through synthesis methods. For instance, hierarchically structured aluminosilicates exhibit both Brønsted and Lewis acid sites, which are crucial for their catalytic activity (Hakim & Shanks, 2011).
Applications De Recherche Scientifique
Polymer Composites : Aluminosilicates are used as fillers in polymer composites. Their high surface area, thermal/hydrothermal stability, shape-selectivity, and ion-exchange ability make them suitable for applications in medical and biological fields, sensors, filtration membranes, energy storage, and novel catalysis routes (Lopes, Martins, & Lanceros‐Méndez, 2014).
Environmental Remediation : Aluminosilicates, especially those derived from fly-ash, are used in geopolymers for sustainable environmental remediation. They serve as low-cost, environmentally friendly alternatives to Portland cement in construction and are effective in immobilizing toxic and radioactive metals and mitigating liquid- and gas-phase contaminants (Adewuyi, 2021).
Wood Adhesives : Aluminosilicate adhesives are explored as alternatives to organic-based adhesives for wood gluing, offering advantages like non-flammability and high mechanical strength (Guzii, Bazhelka, & Lashchivskyi, 2020).
Heavy Metal Removal : Aluminosilicates are effective in removing heavy metals from wastewaters due to their high adsorption capacity and ion-exchange properties (Aguiar, Novaes, & Guarino, 2002).
Flotation Separation : They are used in the flotation separation of minerals. The study of their surface anisotropy and adsorption characteristics is crucial for improving the efficiency of this process (Xu et al., 2017).
Ammonia Removal in Poultry Manure : Aluminosilicates like bentonite and zeolite are used to absorb ammonia from poultry manure, thus reducing environmental impact (Wlazło et al., 2016).
Nanostructure Engineering : They are studied for developing innovative materials like microporous, nanostructured, and composite materials, playing a role in modern industry applications (Kotova et al., 2022).
Chemical Strengthening of Glass : Aluminosilicate glass is chemically strengthened for applications in areas such as aircraft windshields (Liang-ba, 2014).
Adsorption of Phenolic Compounds : Nanostructured aluminosilicates are used for removing phenol and other compounds from water, showing high adsorption capacities (Akhlaghian, Ghadermazi, & Chenarani, 2014).
Solid Oxide Fuel Cell Refractories : Aluminosilicate is a potential alternative material for refractory applications in solid oxide fuel cells (Gentile & Sofie, 2011).
Orientations Futures
The global Aluminosilicate market stood around 380 thousand tonnes in 2022 and is expected to grow at an impressive CAGR of 4.82% during the forecast period until 2032 . Aluminosilicate is a mineral that can be produced economically as well as naturally. It plays a vital role in the creation of high-quality silicon and aluminium alloys . Aluminosilicate’s use in refractory materials, catalysts and additives, ceramics and abrasives are growth drivers of its market .
Propriétés
IUPAC Name |
dioxosilane;oxo(oxoalumanyloxy)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.O2Si.3O/c;;1-3-2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPSIPDUKPIQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[Al]=O.O=[Si]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid, White odorless powder; [Zeolyst International MSDS] | |
| Record name | Zeolites | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zeolites | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21856 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Zeolites | |
CAS RN |
1318-02-1, 1332-09-8, 12141-46-7 | |
| Record name | Zeolites | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pumice | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeolites | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zeolites | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




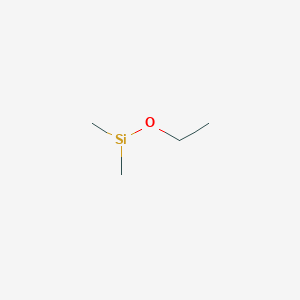



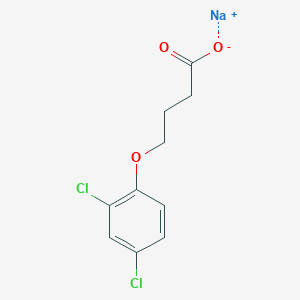

![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)

